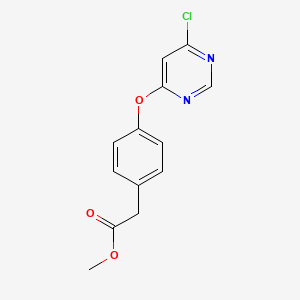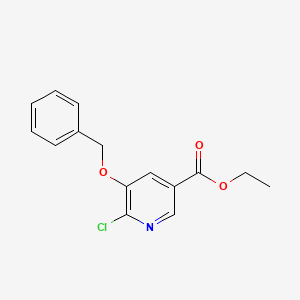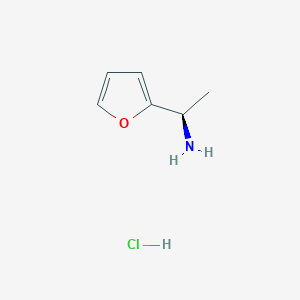![molecular formula C11H8BrClN2S B1407786 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine CAS No. 1235872-84-0](/img/structure/B1407786.png)
3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine
Descripción general
Descripción
“3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine” is a chemical compound with the molecular formula C11 H8 Br Cl N2 S and a molecular weight of 315.621 . It falls under the category of amines .
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine” is defined by its molecular formula C11 H8 Br Cl N2 S . Further structural analysis would require more specific data such as NMR or crystallography results.Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Transformations
- Synthesis and Structural Properties : The reaction of chloral with substituted anilines leads to the formation of various intermediates and end products, showcasing the complexity and versatility of chemical transformations in synthetic pathways involving amines (Issac & Tierney, 1996). The study elaborates on the conformation and structural intricacies of the resulting compounds using high-resolution spectroscopy and calculations.
- Catalysis and Bond Formation : Recyclable copper catalyst systems play a pivotal role in C-N bond-forming cross-coupling reactions involving amines, highlighting their significance in creating complex organic structures and potential applications in various fields including pharmaceuticals (Kantam et al., 2013).
Biological Activities and Applications
- Biogenic Amines in Pseudomonas Species : A comprehensive analysis of how Pseudomonas species metabolize biogenic amines, shedding light on potential biotechnological applications and environmental impacts. This research offers insights into microbial pathways and their possible use in bioremediation or industrial processes (Luengo & Olivera, 2020).
- Antioxidant and Antiradical Activities : The unique chemical structures of certain triazoles, including those related to amines, demonstrate significant antioxidant and antiradical activities, suggesting potential therapeutic applications and avenues for further research in radiation treatment and protective measures (Kaplaushenko, 2019).
Environmental and Health Implications
- Degradation and Toxicity of Chemical Warfare Agents : This study assesses the environmental fate and toxicity of degradation products of chemical warfare agents, many of which contain nitrogenous compounds similar to 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine. It underscores the importance of understanding these compounds in the context of public health and environmental protection (Munro et al., 1999).
- Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes are pivotal in degrading nitrogen-containing compounds, which are resistant to conventional methods. This review discusses the degradation efficiencies, reaction mechanisms, and environmental implications of such processes, relevant to understanding the behavior and impact of amines in the environment (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2S/c12-7-1-3-8(4-2-7)16-10-9(14)5-6-15-11(10)13/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISLAFDHVWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CN=C2Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240701 | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine | |
CAS RN |
1235872-84-0 | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235872-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















